Product packaging for 1-(T-Butyldimethylsiloxy)-1,3-butadiene(Cat. No.:CAS No. 88346-87-6)

1-(T-Butyldimethylsiloxy)-1,3-butadiene

Cat. No.: B3163037
CAS No.: 88346-87-6
M. Wt: 184.35 g/mol
InChI Key: FOVNQHKJPKSUOU-UHFFFAOYSA-N
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Description

Significance of Conjugated Dienes in Contemporary Chemical Synthesis

Conjugated dienes, hydrocarbons featuring two double bonds separated by a single bond, are fundamental components in the toolkit of synthetic organic chemists. fiveable.menumberanalytics.com This structural arrangement allows for the delocalization of π-electrons across the four-carbon system, leading to enhanced thermodynamic stability and unique reactivity compared to isolated dienes. fiveable.me Their importance stems from their ability to participate in a wide array of chemical transformations, making them indispensable for synthesizing complex molecules, including natural products, pharmaceuticals, and polymers. numberanalytics.comnih.gov

The most prominent reaction of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring with high stereospecificity. fiveable.mewikipedia.org This reaction is a powerful tool for constructing cyclic systems found in numerous biologically active compounds. nih.govwikipedia.org Beyond cycloadditions, conjugated dienes are crucial monomers in polymerization processes, forming the backbone of materials like synthetic rubber. theorango.com They also engage in various other reactions, including electrophilic additions and sigmatropic rearrangements, highlighting their versatility. fiveable.meslideshare.net The ability to functionalize dienes through transition metal-catalyzed reactions has further expanded their utility, enabling the rapid assembly of highly functionalized synthetic intermediates. nih.gov

Table 1: Key Reactions Involving Conjugated Dienes

Reaction Type Description Significance in Synthesis
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org Highly efficient for constructing six-membered rings with excellent stereochemical control. wikipedia.org
Polymerization Joining of diene monomers into long polymer chains. theorango.com Foundation for producing synthetic rubbers and other valuable polymeric materials. theorango.com
Electrophilic Addition Addition of an electrophile across the double bonds, often leading to 1,2- and 1,4-addition products. slideshare.net Provides routes to various functionalized alkenes.
Sigmatropic Rearrangements Pericyclic reactions involving the migration of a substituent within the molecule, such as the Cope rearrangement. fiveable.me Allows for intricate skeletal reorganizations in complex molecule synthesis. fiveable.me

| Transition Metal-Catalyzed Functionalization | Reactions that install new functional groups onto the diene backbone using a metal catalyst. nih.gov | Enables the creation of diverse and highly functionalized molecules from simple diene feedstocks. nih.gov |

Historical Development and Strategic Utility of Silyl (B83357) Enol Ethers as Reactive Diene Components

Silyl enol ethers are a class of organosilicon compounds that serve as stable and versatile equivalents of enolates. wikipedia.org Their development was a significant advance in organic synthesis, providing a solution to the high reactivity and basicity of traditional metal enolates, such as lithium enolates. almerja.net Silyl enol ethers are generally prepared by reacting an enolizable carbonyl compound with a silyl electrophile, like trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org This process effectively "traps" the enolate, creating a neutral, isolable species that is less basic but still sufficiently nucleophilic to react with a wide range of electrophiles. wikipedia.orgalmerja.net

The strategic utility of silyl enol ethers lies in their controlled reactivity. They are mild nucleophiles that typically require activation by a Lewis acid to react with electrophiles such as aldehydes (in the Mukaiyama aldol (B89426) addition) or tertiary alkyl halides. wikipedia.orgalmerja.net This contrasts with highly basic lithium enolates, which are often incompatible with such electrophiles. almerja.net

When integrated into a diene framework, the silyl enol ether functionality creates a highly electron-rich π-system. A premier example of this strategy is Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene), which exhibits exceptional reactivity in Diels-Alder reactions with electron-poor dienophiles. wikipedia.orgwikipedia.org The silyloxy group not only activates the diene but also directs the regioselectivity of the cycloaddition. chemeurope.com Following the reaction, the silyl enol ether moiety can be easily hydrolyzed to reveal a carbonyl group, making these dienes powerful synthons for constructing complex cyclic ketones. wikipedia.orgalchetron.com

Table 2: Comparison of Enolate Equivalents

Feature Lithium Enolates Silyl Enol Ethers
Nature Ionic, highly basic Covalent, neutral, mild nucleophiles wikipedia.org
Stability Generally unstable, used in situ Stable enough to be isolated and purified wikipedia.org
Reactivity Highly reactive with SN2-type electrophiles almerja.net React with good electrophiles, often requiring Lewis acid catalysis wikipedia.orgalmerja.net
Compatibility Prone to side reactions (e.g., elimination) with SN1-reactive electrophiles almerja.net Efficiently react with SN1-reactive electrophiles (e.g., tertiary halides) almerja.net

| Key Applications | Alkylation, aldol reactions | Mukaiyama aldol addition, Michael reactions, alkylations wikipedia.org |

Structural Characterization and Foundational Research Context of 1-(T-Butyldimethylsiloxy)-1,3-butadiene within Electrophilic Reaction Landscapes

This compound is an electron-rich diene whose structure is defined by a 1,3-butadiene (B125203) core functionalized at the C1 position with a bulky tert-butyldimethylsilyloxy (TBDMS) group. This silyl ether group makes the diene significantly more nucleophilic than its parent, 1,3-butadiene, priming it for reactions with a variety of electrophiles. The TBDMS group offers greater steric bulk and stability compared to the more common trimethylsilyl (TMS) group found in analogues like Danishefsky's diene.

Foundational research into related amino-silyloxy dienes, such as (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, has demonstrated the profound impact of such substitution. researchgate.netresearchgate.net These dienes exhibit enhanced reactivity in cycloaddition reactions, proceeding under very mild conditions with high regioselectivity. researchgate.net The cycloadducts formed from these reactions are versatile synthetic intermediates. orgsyn.org For instance, after a Diels-Alder reaction, the silyl enol ether can be hydrolyzed under acidic conditions to unmask a ketone, while the amino group can be eliminated to form an α,β-unsaturated system. orgsyn.org

In the context of electrophilic reactions, this compound serves as a potent nucleophile. Its primary application is in [4+2] cycloadditions (Diels-Alder reactions) with electron-deficient alkenes. The silyloxy group at C1 directs the regiochemical outcome of the reaction and activates the diene system. The resulting cyclohexene product contains a silyl enol ether, which is a valuable synthetic handle for further transformations, most notably its conversion to a ketone. This two-step sequence of cycloaddition followed by hydrolysis provides a powerful method for the synthesis of functionalized cyclohexenones.

Table 3: Properties and Reactivity of Representative Silyloxy Dienes

Compound Formula Molar Mass ( g/mol ) Key Features & Reactivity
This compound C10H20OSi 184.35 Electron-rich diene with a stable TBDMS group; used in Diels-Alder reactions as a precursor to cyclohexenones.
Danishefsky's Diene C8H16O2Si 172.30 Highly reactive, electron-rich diene for Diels-Alder reactions; methoxy (B1213986) group provides high regioselectivity. wikipedia.orgchemeurope.com

| (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene | C12H25NOSi | 227.42 | Exceptionally reactive diene for cycloadditions under mild conditions; affords versatile cycloadducts. researchgate.netresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20OSi B3163037 1-(T-Butyldimethylsiloxy)-1,3-butadiene CAS No. 88346-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

buta-1,3-dienoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H,1H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVNQHKJPKSUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC=CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695681
Record name [(Buta-1,3-dien-1-yl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88346-87-6
Record name [(Buta-1,3-dien-1-yl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 T Butyldimethylsiloxy 1,3 Butadiene

Cycloaddition Reactivity: Focus on [4+2] Cycloadditions

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the formation of six-membered rings. masterorganicchemistry.com This reaction involves the interaction of a conjugated diene's 4 π-electrons with a dienophile's 2 π-electrons in a concerted, pericyclic process. ethz.chsigmaaldrich.com 1-(T-Butyldimethylsiloxy)-1,3-butadiene serves as a highly effective diene component in these transformations due to the electronic properties conferred by the siloxy substituent.

The Diels-Alder reaction is a powerful tool for constructing cyclohexene (B86901) systems. ethz.ch The reaction's efficiency is governed by the electronic nature of the reactants; it is generally accelerated when the diene is electron-rich and the dienophile is electron-deficient. masterorganicchemistry.comlibretexts.org This is known as a normal electron-demand Diels-Alder reaction. The diene must also be able to adopt an s-cis conformation to allow for the necessary orbital overlap with the dienophile. masterorganicchemistry.comethz.ch

This compound exhibits a high reactivity profile in Diels-Alder reactions, particularly with dienophiles bearing electron-withdrawing groups. The T-butyldimethylsiloxy group at the C1 position is electron-donating, which increases the electron density of the diene system. This heightened nucleophilicity makes it particularly reactive toward electron-poor dienophiles such as acrylates, maleates, and quinones. masterorganicchemistry.comsigmaaldrich.comyoutube.com The presence of electron-withdrawing substituents on the dienophile, such as carbonyl or cyano groups, lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid reaction. sigmaaldrich.comlibretexts.org

An extensive study on the preparation and cycloaddition reactions of related amino siloxy dienes highlights their utility. For example, the parent 1-amino-3-siloxy diene readily reacts with various dienophiles, including methyl acrylate (B77674), to produce the corresponding cycloadducts in high yield. orgsyn.org This high reactivity is a general feature of dienes substituted with electron-donating groups. nih.gov

Table 1: Examples of Diels-Alder Reactions with Substituted Butadienes

Diene Dienophile Key Feature
This compound Methyl Acrylate Reaction proceeds cleanly, forming a mixture of endo and exo diastereomers. orgsyn.org
This compound N-Phenylmaleimide Reaction shows high endo selectivity. orgsyn.org
This compound Dimethyl Maleate Reaction predominantly yields the exo adduct. orgsyn.org

When unsymmetrical dienes and dienophiles are used, the reaction's regioselectivity becomes a critical factor. masterorganicchemistry.com The substitution pattern is controlled by the electronic properties of the reactants. In the reaction of a 1-substituted diene like this compound, the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile, leading to the preferential formation of "ortho" (1,2) or "para" (1,4) substituted products over "meta" (1,3) products. masterorganicchemistry.comyoutube.com

The Diels-Alder reaction is also highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. uhcl.edulibretexts.org Furthermore, the reaction exhibits diastereoselectivity, often favoring the formation of the endo product over the exo product. libretexts.org This preference, known as the "endo rule," is attributed to favorable secondary orbital overlap between the p-orbitals of the activating group on the dienophile and the developing π-system at the C2 and C3 atoms of the diene in the transition state. libretexts.org While the endo product is kinetically favored, the exo product is typically more thermodynamically stable. However, in reactions involving this compound and its derivatives, the observed selectivity can vary; for instance, reactions with N-phenylmaleimide show high endo selectivity, whereas reactions with dimethyl maleate predominantly give the exo adduct. orgsyn.org

The hetero-Diels-Alder reaction is a variation in which either the diene or the dienophile contains a heteroatom, such as oxygen or nitrogen, enabling the synthesis of six-membered heterocyclic rings. sigmaaldrich.comnih.gov this compound and related siloxy dienes are effective partners in these reactions. They can react with heterodienophiles like aldehydes and imines, where the C=O or C=N bond acts as the dienophile.

These reactions are classified as inverse-electron-demand hetero-Diels-Alder reactions, where the electron-rich diene reacts with an electron-poor heterodienophile. nih.gov For instance, related 1-alkoxy-1-amino-1,3-butadienes undergo hetero-Diels-Alder reactions with aldehydes to provide direct access to 6-substituted 5,6-dihydro-2-pyrones. nih.gov Similarly, 1-amino-3-siloxy-1,3-butadienes have been shown to react with a range of unactivated aldehydes under thermal conditions. researchgate.net This reactivity extends the synthetic utility of this compound beyond carbocyclic systems to the formation of valuable oxygen-containing heterocycles.

Diels-Alder Reactions: General Principles and Electronic Requirements

Elucidation of Reaction Mechanisms and Kinetic Profiles

Frontier Molecular Orbital (FMO) theory provides a robust framework for understanding the reactivity and selectivity observed in Diels-Alder reactions. ethz.ch The reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. ucsb.edulibretexts.org For a normal electron-demand Diels-Alder reaction, the rate is inversely proportional to the energy difference (ΔE) between the diene's HOMO and the dienophile's LUMO. A smaller energy gap results in a stronger interaction and a lower activation energy for the reaction.

The high reactivity of this compound is explained by the electronic effect of the siloxy substituent. As an electron-donating group, it raises the energy of the diene's HOMO. masterorganicchemistry.com When paired with an electron-deficient dienophile, which has a low-energy LUMO due to its electron-withdrawing groups, the HOMO-LUMO energy gap is significantly reduced. libretexts.org This favorable orbital interaction is the electronic basis for the enhanced reaction rates observed with this class of dienes. nih.gov FMO theory also explains the observed regioselectivity, as the reaction proceeds to match the atoms with the largest coefficients in the respective HOMO and LUMO orbitals. libretexts.org

Computational Chemistry Approaches to Reaction Pathways and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of Diels-Alder reactions involving silyloxydienes like this compound. nih.govchemrxiv.orgrsc.org These theoretical models allow for the detailed study of transition states, reaction energy barriers, and the prediction of stereochemical outcomes. nih.govrsc.org

DFT calculations have been widely used to investigate the cycloaddition of 1,3-butadiene (B125203) systems. rsc.orgresearchgate.net Functionals such as B3LYP are frequently employed to model transition states and calculate activation energies. mdpi.comsmu.eduresearchgate.net For instance, studies on the reaction between butadiene and methyl acrylate have shown that catalysts like BF3 can lower the activation energy barrier significantly, a phenomenon that can be accurately modeled computationally. mdpi.comsmu.edu The calculations can reveal whether a reaction proceeds through a synchronous, concerted mechanism, where both new sigma bonds form simultaneously, or an asynchronous pathway where one bond forms ahead of the other. ic.ac.uk

In the context of substituted dienes like this compound, computational models are crucial for rationalizing the observed endo/exo selectivity. nih.gov The bulky T-Butyldimethylsiloxy group introduces significant steric and electronic effects that influence the geometry of the transition state. Theoretical investigations focus on how these substituent effects impact the relative energies of the endo and exo transition states. nih.gov Steric clash between substituents on the diene and the approaching dienophile is often a deciding factor in the stereochemical outcome. nih.gov Advanced computational approaches, including range-separated functionals with empirical dispersion corrections, provide high-quality results for predicting these energy barriers at a manageable computational cost. nih.govchemrxiv.org

The table below summarizes typical parameters investigated in computational studies of Diels-Alder reactions.

Parameter InvestigatedComputational MethodTypical Finding
Activation Energy (Ea)DFT (e.g., B3LYP/6-311+G(2d,p))Lower energy barrier indicates a faster reaction. Catalysts lower this barrier. mdpi.comsmu.edu
Transition State (TS) GeometryDFT, CCSD(T)Determines the synchronicity of bond formation and predicts stereoselectivity (endo/exo). nih.govic.ac.uk
Reaction Enthalpy (ΔH)DFT, AM1, PM3Indicates whether the reaction is exothermic (favorable) or endothermic. researchgate.netic.ac.uk
Selectivity (endo/exo)DFTThe ratio of products is predicted by comparing the activation energies of the respective transition states. nih.gov

Kinetic Studies on Cycloaddition Rate Constants

Kinetic studies provide quantitative data on the rates of Diels-Alder reactions. The rate of cycloaddition is highly dependent on the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.comlibretexts.org The T-Butyldimethylsiloxy group on the diene is electron-donating, making this compound a highly reactive diene.

Experimental determination of rate constants often involves monitoring the disappearance of reactants or the appearance of products over time, typically using techniques like NMR or UV-Vis spectroscopy. nih.gov The data can then be used to calculate second-order rate constants (k) and activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). researchgate.netnih.gov

For example, kinetic studies on the reaction of acrolein and 1,3-butadiene using DFT modeling calculated an activation energy of 78.472 kJ/mol. researchgate.net While specific kinetic data for this compound is dispersed across various studies focusing on synthetic applications, the general principles hold. The reaction rates are significantly influenced by the dienophile's structure, solvent polarity, and the presence of Lewis acid catalysts. mdpi.comnih.gov For instance, the cycloaddition of halogenated acrylates with furan was found to be significantly faster than that of the parent acrylate. researchgate.net Similarly, the reaction between vinyl monomers and nitroxides showed rate coefficients ranging from approximately 4 ⋅ 10⁻⁴ L mol⁻¹ s⁻¹ for styrene to 4 ⋅ 10⁻² L mol⁻¹ s⁻¹ for methyl vinyl ketone, highlighting the strong influence of the dienophile's electron-withdrawing group. nih.gov

Reaction TypeDienophile ExampleExpected Relative RateRationale
Normal Electron DemandMethyl AcrylateFastElectron-donating diene + electron-poor dienophile. masterorganicchemistry.com
Normal Electron DemandMaleic Anhydride (B1165640)Very FastHighly electron-deficient dienophile. libretexts.orguhcl.edu
NeutralEthyleneSlowPoor dienophile with no activating groups. libretexts.org

Specific Reaction Patterns with Varied Dienophile Structures

Reactions with α,β-Unsaturated Carbonyl Compounds (e.g., Methyl Acrylate, Methacrolein)

The reaction of this compound with α,β-unsaturated carbonyl compounds is a classic example of a normal electron-demand Diels-Alder reaction. The electron-donating silyloxy group on the diene enhances the energy of its highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the electron-poor dienophile. This results in increased reactivity, often allowing reactions to proceed under mild conditions. researchgate.net

For example, the cycloaddition with dienophiles like methacrolein can be catalyzed by Co(III) salen complexes, where the steric bulk of the catalyst influences the enantioselectivity of the reaction. researchgate.net Similarly, reactions with methyl acrylate proceed to form functionalized cyclohexene derivatives. libretexts.org The stereochemical outcome, particularly the endo/exo selectivity, is strongly influenced by the substitution pattern of both the diene and the dienophile. nih.gov Lewis acid catalysis is often employed to enhance both the rate and the selectivity of these cycloadditions. mdpi.comsmu.edu

DienophileProduct TypeTypical ConditionsSelectivity
Methyl AcrylateSubstituted Cyclohexene CarboxylateThermal or Lewis Acid CatalysisGenerally favors the endo product due to secondary orbital interactions. nih.gov
MethacroleinSubstituted Cyclohexene CarboxaldehydeThermal or Lewis Acid CatalysisHigh diastereoselectivity often observed. researchgate.net
Ethyl Vinyl KetoneSubstituted Cyclohexenyl KetoneOrganocatalysis or ThermalCan be highly enantioselective with chiral catalysts. researchgate.netresearchgate.net

Cycloadditions with Halogenated Dienophiles (e.g., Bromomaleic Anhydride)

Halogenated dienophiles are highly reactive in Diels-Alder cycloadditions due to the strong electron-withdrawing nature of the halogen atoms. This heightened reactivity makes them excellent partners for electron-rich dienes like this compound. The presence of a halogen substituent can also positively impact the diastereoselectivity of the reaction, an observation sometimes referred to as the 'halogen effect'. researchgate.net

Reactions with dienophiles such as bromomaleic anhydride would be expected to proceed rapidly to yield highly functionalized bicyclic adducts. The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the product. libretexts.orguhcl.edu For instance, a cis-dienophile will yield a cis-substituted cyclohexene ring. While direct examples with bromomaleic anhydride and the specific target diene are not prominent, the reaction of hexachlorocyclopentadiene with various dienophiles demonstrates the high reactivity conferred by halogenation. libretexts.org

Engagement with Less Reactive or Challenging Dienophiles

Simple alkenes, such as ethylene, are generally poor dienophiles because they lack electron-withdrawing groups to lower their LUMO energy. libretexts.org Consequently, their Diels-Alder reactions with dienes typically require harsh conditions, such as high temperatures and pressures, and often result in low yields. libretexts.org

For an activated diene like this compound, the reaction with an unreactive dienophile remains challenging. While the electron-rich nature of the diene improves reactivity compared to unsubstituted 1,3-butadiene, the cycloaddition may still be difficult to achieve. In such cases, Lewis acid catalysis is generally ineffective as there is no group on the dienophile for the catalyst to coordinate with. Overcoming the low reactivity often requires forcing conditions, which can lead to side reactions or decomposition. nih.gov Some systems involving silyloxydienes have been noted as being quite unreactive towards certain α,β-unsaturated compounds, sometimes requiring specific Lewis acids or conditions to proceed, while in other cases, the desired adducts are never detected. nih.gov

Alternative Cycloaddition Modes and Related Transformations

While the [4+2] cycloaddition is the most common reaction pathway for 1,3-dienes, other modes of reactivity are possible. For highly reactive species like 1-amino-3-silyloxy-1,3-butadienes, which are electronically similar to the target compound, hetero-Diels-Alder reactions are well-documented. researchgate.net In these reactions, the dienophile contains a heteroatom, such as an aldehyde or imine, which acts as the 2π component. These reactions can proceed under remarkably mild, thermal conditions without Lewis acid catalysis to form dihydropyranones and other heterocyclic systems. researchgate.netresearchgate.net Given its electronic similarity, this compound is a potential candidate for such hetero-Diels-Alder reactions, expanding its synthetic utility beyond the formation of carbocycles.

Cycloadditions with Group 6 Fischer Carbene Complexes

The reaction of this compound, an electron-rich diene, with electrophilic Group 6 (Chromium, Molybdenum, Tungsten) Fischer carbene complexes presents a nuanced landscape of reactivity. While Diels-Alder type [4+2] cycloadditions are a theoretical possibility, the predominant reaction pathway observed is often a [2+1] cycloaddition, leading to cyclopropanation products. The electrophilic nature of the carbene carbon in Fischer complexes preferentially targets the most nucleophilic double bond of the silyloxy diene.

Research has shown that electron-rich 1,3-dienes react readily with Fischer carbene complexes. uwindsor.ca However, these interactions frequently yield cyclopropanes instead of the expected six-membered rings. For instance, the reaction of methoxy(phenyl)carbene chromium complex with Danishefsky's diene, a related 1-methoxy-3-(trimethylsiloxy)-1,3-butadiene, results in the regioselective formation of a vinylcyclopropane. uwindsor.ca This occurs via the transfer of the carbene ligand to the more electron-rich silyl (B83357) enol ether double bond.

Specifically for derivatives of the title compound, the cyclopropanation of 4-substituted 2-(tert-butyldimethylsiloxy)-1,3-butadienes with acetoxy(methyl)- and acetoxy(alkenyl)carbene complexes of chromium has been reported. uwindsor.ca The outcome of these reactions can be influenced by factors such as the metal center, the carbene substituents, and the reaction conditions. For example, molybdenum carbene complexes have been noted to provide higher chemical yields in the monocyclopropanation of simple 1,3-dienes compared to their chromium counterparts. uwindsor.ca

Table 1: Representative Reactions of Silyloxy Dienes with Fischer Carbene Complexes
Silyloxy Diene SubstrateGroup 6 Fischer Carbene ComplexMajor Product TypeReference
Danishefsky's DieneMethoxy(phenyl)carbene Cr ComplexVinylcyclopropane uwindsor.ca
4-Substituted 2-(TBS-oxy)-1,3-butadieneAcetoxy(methyl)carbene Cr ComplexVinylcyclopropane uwindsor.ca
Simple 1,3-DienesMethoxy(aryl)carbene Mo ComplexMonocyclopropanation (High Yield) uwindsor.ca

Cyclopropanation Reactions Utilizing Carbene Species

The electron-rich double bonds of this compound make it a suitable substrate for cyclopropanation reactions with various carbene and carbenoid species. These reactions provide a direct route to vinyl-substituted cyclopropyl silyl enol ethers, which are versatile synthetic intermediates.

As mentioned previously, Group 6 Fischer carbene complexes are effective reagents for the cyclopropanation of this diene, typically attacking the C1-C2 silyl enol ether moiety due to its higher electron density compared to the C3-C4 double bond. uwindsor.ca

Beyond Fischer carbenes, carbenoids generated in Simmons-Smith and related reactions are well-suited for the cyclopropanation of silyloxy dienes. The Simmons-Smith reaction, which typically employs diiodomethane and a zinc-copper couple to form an organozinc carbenoid (ICH₂ZnI), is known to be highly effective for electron-rich olefins, including enol ethers. organicreactions.orgwikipedia.org The reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. wikipedia.org Given the electron-donating nature of the siloxy group, this compound is expected to undergo efficient cyclopropanation, primarily at the C1-C2 position. Modifications of the Simmons-Smith reaction, such as the use of diethylzinc (Furukawa modification), can enhance reactivity. wikipedia.org

Table 2: Common Carbene/Carbenoid Sources for Cyclopropanation
Reagent/SystemActive SpeciesKey CharacteristicsApplicability to Silyloxy Dienes
Fischer Carbene Complexes (Cr, Mo)Metal Carbene: LnM=CR(OR')Electrophilic carbene; reacts with electron-rich alkenes.High; regioselective for the silyl enol ether double bond. uwindsor.ca
Simmons-Smith (CH₂I₂ + Zn-Cu)Carbenoid: ICH₂ZnIStereospecific; effective for electron-rich alkenes; can be directed by nearby hydroxyl groups. wikipedia.orgorganic-chemistry.orgHigh; expected to be efficient and regioselective. organicreactions.orgwikipedia.org
Diazo compounds (e.g., CH₂N₂) + Metal Catalyst (e.g., Cu, Rh)Metal CarbeneVersatile and widely used; can be explosive.High; provides access to a wide range of substituted cyclopropanes.

Non-Cycloaddition Reactivity and Derivatization

Hydrolysis of the Silyl Enol Ether Moiety to α,β-Unsaturated Ketones

The tert-butyldimethylsilyl (TBS) enol ether functional group in this compound serves as a masked carbonyl. This moiety can be readily cleaved under acidic conditions or by treatment with fluoride (B91410) ion sources to reveal the corresponding enone. This hydrolysis reaction is a fundamental and high-yielding transformation in organic synthesis.

Treatment of this compound with a mild acid source (e.g., aqueous HCl, acetic acid) or a fluoride reagent (e.g., tetrabutylammonium fluoride, TBAF) results in the cleavage of the silicon-oxygen bond. The resulting enol intermediate rapidly tautomerizes to the more stable ketone, yielding (E)-but-2-enal, commonly known as crotonaldehyde. wikipedia.org This reaction effectively reverses the enol ether formation, converting the diene into an α,β-unsaturated aldehyde. The process is typically clean and proceeds in high yield, releasing tert-butyldimethylsilanol as a byproduct. This transformation highlights the utility of the title compound as a stable precursor for the volatile and reactive crotonaldehyde. prepchem.com

Radical-Mediated Allylation and Other Radical Processes

The conjugated π-system of this compound is susceptible to attack by radical species. Radical additions to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to the formation of a resonance-stabilized allylic radical intermediate. youtube.com This reactivity can be harnessed in various synthetic transformations.

Recent studies on the parent 1,3-butadiene have demonstrated its use as an allyl group source in radical-mediated allylation reactions. For example, a dual photoredox and titanium catalysis system has been developed for the three-component allylation of aldehydes, where 1,3-butadiene is effectively difunctionalized. nih.gov A similar strategy could potentially be applied to this compound, where the silyl enol ether would act as an electron-donating group, influencing the regioselectivity of the initial radical attack.

Other potential radical processes include additions of thiols, alkyl radicals, or other radical species across the diene system. The presence of the siloxy group is expected to direct the initial radical attack to the C4 position, which would generate an allylic radical with the unpaired electron delocalized over C1, C2, and C3, stabilized by the adjacent oxygen atom. Subsequent trapping of this radical would lead to functionalized silyl enol ethers.

Asymmetric Hydrovinylation Reactions with Transition Metal Catalysts

Asymmetric hydrovinylation, the addition of ethylene and a hydrogen atom across a conjugated diene, is a powerful method for constructing chiral C-C bonds. This reaction, typically catalyzed by transition metals such as cobalt, nickel, or iron, can be applied to this compound to generate chiral vinyl-substituted silyl enol ethers.

Studies on unactivated, acyclic 1,3-dienes have shown that cobalt-based catalysts, in combination with chiral bidentate phosphine (B1218219) ligands (e.g., DIOP, BDDP), can promote efficient hydrovinylation with high enantioselectivity. nih.govnih.gov The regioselectivity of the addition (1,2- versus 1,4-addition) is highly dependent on the specific ligand, metal, and reaction temperature. nih.gov For an electron-rich substrate like this compound, the reaction would likely yield a mixture of 1,4- and 1,2-adducts. The use of carefully tuned chiral ligands is crucial for controlling both the regio- and enantioselectivity of the transformation. Iron-diimine catalysts have also been shown to be highly active for the hydrovinylation of dienes, favoring wikipedia.orgnih.gov-selectivity. princeton.edu

Table 3: Factors Influencing Asymmetric Hydrovinylation of 1,3-Dienes
FactorInfluence on Reaction OutcomeExample
Transition MetalDetermines catalytic activity and can influence selectivity.Co, Ni, Fe, Ru complexes are commonly used. nih.govprinceton.edu
Chiral LigandControls enantioselectivity and can influence regioselectivity.Bidentate phosphines (e.g., (RR)-DIOP) with Co catalysts give high ee. nih.gov
TemperatureCan affect the ratio of 1,2- to 1,4-addition products.Lower temperatures often favor higher selectivity. nih.gov
Diene SubstitutionElectronic and steric properties of the diene affect reactivity and selectivity.Electron-donating groups (like -OSiR₃) activate the diene.

Exploration of Orthogonal Chemical Transformations Beyond Cycloadditions for Functionalized Silyloxy Dienes

The bifunctional nature of this compound, possessing both a reactive diene and a silyl enol ether, allows for orthogonal chemical transformations. Orthogonal protection is a strategy that enables the selective reaction or removal of one functional group in the presence of another. wikipedia.org This allows for stepwise, controlled functionalization of the molecule.

One primary example of an orthogonal transformation is the selective hydrolysis of the silyl enol ether, as detailed in section 3.5.1. This reaction proceeds under mild acidic or fluoride-mediated conditions that leave the diene moiety untouched, providing the corresponding α,β-unsaturated aldehyde for further chemistry.

Conversely, the diene functionality can be selectively engaged while preserving the silyl enol ether. The most common example is the Diels-Alder reaction, where the diene reacts with a dienophile to form a cyclohexene ring. nih.gov The silyl enol ether in the resulting adduct remains intact and can be utilized in subsequent steps. For example, it can be hydrolyzed to a ketone, converted to a vinyl triflate for cross-coupling, or used to generate an enolate for alkylation. The carbon-silicon bond in related cycloadducts can also be targeted for oxidative functionalization to introduce a hydroxyl group. nih.gov This strategic, stepwise manipulation of the two functional domains underscores the synthetic utility of silyloxy dienes beyond their role as simple diene precursors in cycloadditions.

Catalytic Strategies in Reactions Involving 1 T Butyldimethylsiloxy 1,3 Butadiene Derivatives

Lewis Acid Catalysis in Promoting Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for forming six-membered rings, is significantly accelerated when dienophiles are activated by Lewis acids. mdpi.comlibretexts.org For reactions involving silyloxydienes like 1-(tert-butyldimethylsiloxy)-1,3-butadiene, Lewis acids coordinate to the dienophile, which enhances its reactivity and influences the stereochemical outcome. libretexts.orgresearchgate.net This activation is crucial for achieving high yields and selectivities under mild conditions.

The choice of Lewis acid has a profound impact on both the reaction rate and the stereoselectivity (endo/exo). For instance, strong Lewis acids like aluminum chloride (AlCl₃) can increase the rate of cycloaddition by a factor of 10⁵ and significantly enhance the endo:exo ratio. libretexts.org The bulkiness of the Lewis acid is another critical factor; sterically demanding catalysts such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can favor the formation of the exo-cycloadduct, whereas less bulky acids like AlCl₃ often lead to high endo-selectivity. rsc.org In reactions with silyloxydienes, ethylaluminum dichloride (EtAlCl₂) has been shown to be an effective catalyst. clockss.org

Table 1: Effect of Lewis Acids on Diels-Alder Reactions

Lewis Acid Catalyst Dienophile Key Observation Reference
Aluminum chloride (AlCl₃) Methyl acrylate (B77674) Rate acceleration of ~10⁵; increased endo-selectivity (99:1). libretexts.org
Ethylaluminum dichloride (EtAlCl₂) N-Benzenesulfonyl-3-phenylthio-5,6-dihydro-2(1H)-pyridinone Effective catalyst for cycloaddition with a silyloxydiene. clockss.org
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) α,β-enals High exo-selectivity due to steric bulk. rsc.org
Titanium tetrachloride (TiCl₄) Methyl acrylate Accelerates reaction by diminishing Pauli repulsion. nih.gov
Europium(III) fod (Eu(fod)₃) Allenoic acid derivatives Catalyzes exo-selective reactions with cyclic dienophiles. rsc.org

Development and Application of Chiral Lewis Acids for Asymmetric Transformations

A major advancement in catalysis is the development of chiral Lewis acids that can induce enantioselectivity in reactions, a cornerstone of asymmetric synthesis. acs.org For Diels-Alder reactions involving silyloxydienes, chiral Lewis acids create a chiral environment around the dienophile, forcing the diene to approach from a specific face, thereby generating one enantiomer of the product preferentially.

Early examples involved chiral alkoxyaluminum dichlorides, prepared from chiral alcohols like l-menthol, which provided moderate enantiomeric excess (ee) in Diels-Alder reactions. clockss.orgresearchgate.net Subsequent research has led to the development of highly effective and "super-reactive" chiral catalysts. mdpi.com For example, chiral copper(II) bis(oxazoline) complexes have proven to be excellent catalysts for asymmetric nitroso-Diels-Alder reactions with silyloxydienes, proceeding with high regioselectivity. nih.gov

A novel and powerful approach involves the in-situ generation of a highly Lewis-acidic silylium (B1239981) ion paired with a chiral counteranion. nih.gov This is achieved by reacting a silylating reagent with a chiral C-H acid precursor. The resulting species are extremely active catalysts for enantioselective Diels-Alder reactions, achieving high enantiomeric ratios (up to 97:3) with low catalyst loading (1 mol%). nih.gov This strategy combines the high reactivity of silylium ions with the stereo-directing ability of a chiral organic framework.

Table 2: Chiral Lewis Acids in Asymmetric Reactions with Dienes

Chiral Catalyst System Reaction Type Diene Type Enantioselectivity (ee) Reference
Menthyloxyaluminum dichloride Diels-Alder Silyloxydiene 44% ee clockss.org
[Cu(MeCN)₄(segphos)]PF₆ Nitroso-Diels-Alder Silyloxydiene Low (16% ee) nih.gov
Chiral C-H acid / Silylating agent Diels-Alder Cyclopentadiene Up to 94% ee (97:3 er) nih.gov
Chiral oxazaborinane Diels-Alder 1,3-Butadiene (B125203) High exo and enantioselectivity mdpi.com
Chiral Titanium Reagent Diels-Alder Various High ee researchgate.net

Organocatalytic Approaches for Stereoselective Diene Reactions

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a major pillar of asymmetric synthesis, complementing metal-based Lewis acid catalysis. A primary strategy for activating dienophiles in organocatalytic Diels-Alder reactions is iminium ion formation. princeton.edu Chiral secondary amines react reversibly with α,β-unsaturated aldehydes to form a transient, LUMO-lowered iminium ion. This activated species readily engages with dienes like 1-(tert-butyldimethylsiloxy)-1,3-butadiene in a stereocontrolled cycloaddition. After the reaction, hydrolysis releases the enantioenriched product and regenerates the chiral amine catalyst. princeton.edu This approach has proven to be general for a wide range of dienes and dienophiles, affording products with excellent enantioselectivity (up to 96% ee). princeton.edu

The field has expanded beyond the standard [4+2] cycloaddition, with organocatalysis enabling novel transformations such as asymmetric [4+4] cycloadditions to form complex eight-membered rings. nih.gov Furthermore, the lines between organocatalysis and Lewis acid catalysis can be blurred. For instance, the previously mentioned chiral C-H acid that activates a silylating agent can be considered a form of asymmetric Lewis acid organocatalysis, where the organic molecule is the ultimate source of chirality. nih.gov

Table 3: Organocatalysts for Stereoselective Diene Reactions

Organocatalyst Activation Mode Reaction Type Key Feature Reference
Chiral Imidazolidinone Iminium Ion Catalysis Diels-Alder First highly enantioselective organocatalytic Diels-Alder. princeton.edu
Chiral C-H Acid Silylium Ion Generation Diels-Alder Extremely active Lewis acid organocatalysis. nih.gov
Chiral Diaryliumprolinol Silyl (B83357) Ether Iminium Ion Catalysis [4+4] Cycloaddition Access to chiral eight-membered rings. nih.gov

Transition Metal Catalysis (e.g., Cobalt, Rhodium Complexes) in Chemo- and Enantioselective Processes

Transition metal complexes offer a diverse range of catalytic activities beyond simple Lewis acidity, enabling unique chemo- and enantioselective transformations of dienes.

Cobalt: Cobalt catalysts are particularly effective for the selective hydrosilylation of conjugated dienes. Depending on the ligand and reaction conditions, cobalt complexes can direct the reaction to yield either Markovnikov or anti-Markovnikov products. For example, a catalyst generated from (i-PrPDI)CoCl₂ and a reducing agent effects a highly selective anti-Markovnikov hydrosilylation of the terminal double bond in 1,3-dienes. nih.gov Conversely, systems using Co(acac)₂ and phosphine (B1218219) ligands can achieve stereoconvergent Markovnikov 1,2-hydrosilylation, converting E/Z mixtures of dienes into a single (E)-allylsilane product with high selectivity. rsc.org Asymmetric versions of these reactions have been developed, achieving good enantioselectivities (er up to 90:10). rsc.org

Rhodium: Rhodium complexes are versatile catalysts for various cyclization and addition reactions. While direct applications with 1-(tert-butyldimethylsiloxy)-1,3-butadiene are specific, related transformations highlight their potential. For instance, rhodium catalysts are used for the enantioselective intramolecular hydroacylation of alkenes to form polycyclic ketones with excellent enantioselectivity (up to 99% ee). nih.gov Rhodium is also employed in stereoselective reactions of allenes with organoboronic reagents to synthesize substituted 1,3-dienes, demonstrating its utility in constructing complex diene structures. nih.govresearchgate.net Other transition metals like nickel and palladium are also effective for catalyzing cycloadditions and related transformations under mild conditions. williams.edunih.gov

Table 4: Transition Metal-Catalyzed Reactions of Dienes and Related Unsaturated Systems

Metal/Catalyst Ligand Type Reaction Type Selectivity Outcome Reference
Cobalt PDI (iminopyridine) Hydrosilylation Anti-Markovnikov, Chemoselective nih.gov
Cobalt Phosphine Hydrosilylation Markovnikov, Stereoconvergent, Enantioselective rsc.org
Rhodium Chiral Phosphine Hydroacylation Enantioselective (up to 99% ee) nih.gov
Rhodium Cp* Addition to Allenes Stereoselective (forms 1,3-dienes) nih.govresearchgate.net
Palladium dba Reductive Transposition Stereospecific post-cycloaddition nih.gov

Bifunctional and Cascade Catalysis Mechanisms

Cascade reactions, where a single catalytic process facilitates multiple sequential bond-forming events, represent a highly efficient strategy for rapidly building molecular complexity from simple precursors. Silyloxydienes are excellent substrates for such processes. A classic example is the double-Michael addition reaction of a silyloxydiene with an enone, which can produce a six-membered ring in a single step under the influence of an acid catalyst. researchgate.net

More sophisticated cascade reactions have been designed using transition metal catalysts. Gold catalysts, for example, can initiate a cyclization-cycloaddition cascade of allenyl acetals with nitrones. nih.gov In this process, the catalyst first promotes the cyclization of the allene (B1206475) to form a highly reactive fulvene (B1219640) intermediate, which is then trapped in a subsequent cycloaddition reaction, all within the same pot. nih.gov

Bifunctional catalysis, where a single catalyst possesses two distinct functionalities (e.g., a Lewis acid and a Brønsted base site), can also be used to control reactivity and selectivity. While less common for silyloxydiene cycloadditions, the concept has been demonstrated with bifunctional halogen-bonded catalysts in Diels-Alder reactions. nih.gov The combination of multiple catalytic cycles in a tandem fashion is also a powerful strategy. For example, a sequence involving a Lewis acid-catalyzed Diels-Alder reaction followed by a distinct palladium-catalyzed reductive transposition allows for the synthesis of complex cyclohexene (B86901) structures that would be difficult to access directly. nih.gov These advanced catalytic concepts are inspired by the efficiency of biosynthetic pathways, such as those involved in polyketide synthesis, and aim to replicate that elegance in the laboratory. nih.gov

Applications of 1 T Butyldimethylsiloxy 1,3 Butadiene in Complex Organic Synthesis

Modular Construction of Functionalized Cyclohexenone Derivatives

One of the most well-established applications of 1-(T-Butyldimethylsiloxy)-1,3-butadiene is in the synthesis of functionalized cyclohexenone derivatives. The Diels-Alder reaction between this electron-rich diene and various electron-deficient dienophiles, such as α,β-unsaturated ketones and esters, provides a direct and efficient route to highly substituted cyclohexene (B86901) systems. libretexts.orglibretexts.org The initial cycloadducts, which are silyl (B83357) enol ethers, can be readily hydrolyzed under mild acidic conditions to furnish the corresponding cyclohexenone products. orgsyn.org

This methodology offers a modular approach to cyclohexenone synthesis, where the substitution pattern of the final product can be systematically varied by choosing the appropriate dienophile. For instance, the reaction with methyl acrylate (B77674) leads to the formation of a 4-carbomethoxy-substituted cyclohexenone precursor. orgsyn.org The high reactivity of the diene allows for cycloadditions with even notoriously unreactive dienophiles. orgsyn.org This versatility makes this compound a cornerstone reagent for accessing a wide array of substituted cyclohexenones, which are themselves important building blocks in further synthetic endeavors. nih.gov

The general scheme for this transformation is depicted below:

Diels-Alder reaction for cyclohexenone synthesisFigure 1: General Diels-Alder reaction of this compound with an α,β-unsaturated carbonyl compound to yield a functionalized cyclohexenone after hydrolysis.
DienophileCyclohexenone PrecursorReference
Methyl acrylate4-Carbomethoxy-2-cyclohexen-1-one orgsyn.org
Acrylonitrile4-Cyano-2-cyclohexen-1-one libretexts.org
Maleic anhydride (B1165640)4,5-Dicarboxy-2-cyclohexen-1-one anhydride orgsyn.orgupenn.edu

Table 1: Examples of Functionalized Cyclohexenone Precursors Synthesized using this compound.

Strategic Intermediates in Total Synthesis of Natural Products and Biologically Active Scaffolds

The utility of this compound extends significantly into the realm of natural product total synthesis, where it serves as a key building block for the construction of complex molecular frameworks.

Assembly of Complex Ring Systems (e.g., ABC Ring System of 'Upenamide)

A notable example of the strategic application of this diene is in the synthesis of the ABC tricyclic ring system of the marine alkaloid 'upenamide. In a reported synthetic approach, an endo-selective Diels-Alder reaction between this compound and bromomaleic anhydride serves as the pivotal step. This reaction efficiently constructs the C ring with the requisite stereochemistry, which is then further elaborated to form the complete ABC ring system. This strategy highlights the diene's ability to facilitate the rapid assembly of complex, stereochemically rich cyclic systems that are central to the architecture of intricate natural products.

Stereocontrolled Synthesis of Specific Natural Products (e.g., (-)-Platencin, Tabersonine, (-)-α-Elemene)

While the direct application of this compound in the total synthesis of (-)-Platencin and Tabersonine is not prominently documented in the reviewed scientific literature, its utility in the stereocontrolled synthesis of other natural products is well-established. For instance, the total synthesis of the sesquiterpene (-)-α-Elemene has been accomplished utilizing a chiral amino siloxy diene, a derivative of the title compound, in a key Diels-Alder reaction. This demonstrates the potential for asymmetric syntheses using modified versions of this diene scaffold. The usefulness of aminosiloxy diene Diels-Alder reactions in natural product synthesis is also exemplified by the stereocontrolled synthesis of the pentacyclic indole (B1671886) alkaloid Tabersonine . orgsyn.org

The general principle of employing this diene in total synthesis is to generate a key carbocyclic intermediate with high stereocontrol, which is then converted through a series of transformations into the final natural product.

Formation of Polycyclic and Bridged Architectures

The construction of polycyclic and bridged ring systems, which are common motifs in many complex natural products, can be facilitated by the use of this compound. The Diels-Alder reaction, by its very nature, forms a bicyclic system when a cyclic dienophile is employed. This principle can be extended to create more elaborate polycyclic structures. For example, the reaction of this diene with a cyclic α,β-unsaturated ketone can generate a bicyclo[2.2.2]octane framework, which is a common core in various natural products and pharmaceutical agents. researchgate.netgoogle.comrsc.orgarkat-usa.org

While specific and numerous examples dedicated solely to this diene for such architectures are not as prevalent as for cyclohexenones, the fundamental reactivity of the diene makes it an attractive candidate for such transformations. The ability to form multiple carbon-carbon bonds in a single, often stereocontrolled, step is a significant advantage in the efficient assembly of these topographically complex molecules.

Reaction TypeResulting ArchitecturePotential Application
Intermolecular Diels-AlderBicyclo[2.2.2]octaneCore of various natural products
Intramolecular Diels-AlderFused polycyclic systemsComplex terpene synthesis

Table 2: Potential Applications in Polycyclic and Bridged System Synthesis.

Synthesis of Diverse Heterocyclic Compounds (e.g., Pyranones, Pyridines)

The synthetic utility of this compound is not limited to carbocycles; it is also a valuable precursor for the synthesis of various heterocyclic compounds. A significant application is in the synthesis of pyranones through a hetero-Diels-Alder reaction. nih.gov In this transformation, the diene reacts with an aldehyde, which acts as the dienophile, to form a dihydropyran adduct. Subsequent oxidation or other functional group manipulations can then lead to the corresponding pyranone. This reaction often proceeds under mild conditions and provides access to a range of substituted pyranones.

While the synthesis of pyridines using this specific diene is less commonly reported, the general strategy for pyridine (B92270) synthesis can involve the reaction of a 1,5-dicarbonyl compound with an ammonia (B1221849) source. The cycloadducts derived from the Diels-Alder reaction of this compound can be converted into such 1,5-dicarbonyl precursors, thus offering an indirect route to substituted pyridines.

Generation of Versatile Advanced Organic Intermediates for Further Synthetic Steps

Beyond its direct use in forming the core structures of target molecules, this compound is instrumental in generating versatile advanced organic intermediates. orgsyn.org The cycloadducts obtained from its Diels-Alder reactions are rich in functionality, typically containing a silyl enol ether, which can be chemoselectively transformed into a ketone, and other substituents introduced by the dienophile. acs.org

These intermediates can be subjected to a wide array of subsequent reactions, including but not limited to:

Hydrolysis to unmask the ketone functionality. orgsyn.org

Reduction of ester or ketone groups.

Wittig olefination at the newly formed carbonyl group.

Further cycloadditions to construct even more complex polycyclic systems.

This versatility allows for a divergent synthetic approach, where a common intermediate derived from this compound can serve as a branching point to access a library of related, yet structurally diverse, molecules. This is particularly valuable in medicinal chemistry and drug discovery, where the synthesis of analogues is crucial for structure-activity relationship studies.

Utility in α-Hydroxylation of Carbonyl Compounds via Rubottom Oxidation Analogues

The chemical compound this compound, as a silyl-substituted diene, is a valuable precursor in organic synthesis, particularly in reactions analogous to the Rubottom oxidation. The Rubottom oxidation is a well-established and high-yielding method for the α-hydroxylation of carbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction typically involves the treatment of a silyl enol ether with a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to yield an α-siloxy carbonyl compound, which can then be readily hydrolyzed to the corresponding α-hydroxy carbonyl product. wikipedia.org

The mechanism proceeds through an initial epoxidation of the electron-rich double bond of the silyl enol ether by the peroxyacid. organic-chemistry.orgalfa-chemistry.com This forms a siloxy oxirane intermediate. wikipedia.org The inherent strain of the epoxide ring facilitates a subsequent rearrangement, known as a Brook rearrangement, where the silyl group migrates to the oxygen atom. wikipedia.org This rearrangement results in the formation of a silylated α-hydroxy ketone, which upon workup with an acid, base, or fluoride (B91410) source, yields the final α-hydroxy ketone. wikipedia.orgalfa-chemistry.com

This methodology has been extended to include silyloxydienes, such as this compound and its analogues. In 1978, it was demonstrated that siloxy 1,3-dienes, derived from either acyclic or cyclic enones, can serve as effective substrates in the Rubottom oxidation. wikipedia.org Due to the electron-rich nature of the silyl enol ether portion of the diene, the initial epoxidation occurs with high regioselectivity at this site. wikipedia.org The subsequent rearrangement and hydrolysis lead to the formation of α-hydroxy α,β-unsaturated carbonyl compounds. This transformation is synthetically useful as the α-hydroxy enone motif is a key structural feature in various biologically active natural products. wikipedia.org

The reaction conditions for these analogous oxidations are generally mild. While m-CPBA is a common oxidant, other epoxidation reagents like dimethyldioxirane (B1199080) (DMDO) and Davis oxaziridine (B8769555) can also be employed. alfa-chemistry.com The choice of solvent is often a non-polar one, such as dichloromethane, to accommodate reactants that may be sensitive to hydrolysis. alfa-chemistry.com

Substrate AnalogueOxidantKey TransformationProduct TypeReference
Generic Silyl Enol Etherm-CPBAEpoxidation followed by Brook Rearrangementα-Siloxy Ketone wikipedia.org
Cyclic Silyl Enol Etherm-CPBAStereoselective α-Hydroxylationα-Hydroxy Ketone wikipedia.org
Siloxy 1,3-DienePeroxyacidRegioselective oxidation of the silyl enol ether moietyα-Hydroxy Enone wikipedia.org
Acyclic Silyl Enol EtherDavis OxaziridineAsymmetric α-HydroxylationOptically Active α-Hydroxy Ketone alfa-chemistry.com

Contributions to Polymer Chemistry and Functional Material Design

The unique electronic properties of this compound make it a valuable monomer for the design of functional polymers and materials. As an electron-rich diene, its reactivity is significantly influenced by the oxygen and silicon substituents, making it an excellent component in various polymerization reactions, most notably in Diels-Alder cycloadditions.

A close analogue, trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene, famously known as Danishefsky's diene, exemplifies the utility of this class of compounds in polymer synthesis. alfa-chemistry.com These highly nucleophilic dienes react readily with electron-deficient alkenes (dienophiles) in [4+2] cycloaddition reactions. alfa-chemistry.com This reactivity can be harnessed in step-growth polymerizations by using bifunctional dienes and dienophiles to create polymer chains containing cyclohexene rings in the backbone. The resulting cycloadduct contains a silyl enol ether, which is a versatile functional handle that can be converted into a ketone upon hydrolysis. masterorganicchemistry.com

This approach allows for the synthesis of polymers with precisely controlled architectures and functionalities. For instance, the Diels-Alder reaction is thermally reversible, a property that can be exploited to create self-healing polymers. organic-chemistry.org A polymer crosslinked via Diels-Alder adducts can dissociate at elevated temperatures (retro-Diels-Alder) and reform upon cooling, effectively repairing damage within the material. organic-chemistry.org The use of silyloxydienes like this compound or its analogues in such systems could lead to advanced materials with dynamic covalent bonds.

Furthermore, the silyl group itself serves as a functional component. The tert-butyldimethylsilyl (TBDMS) group offers considerable steric bulk and can influence the physical properties of the resulting polymer, such as solubility and thermal stability. It also acts as a protecting group that can be removed under specific conditions to unmask a hydroxyl group, allowing for post-polymerization modification. This strategy enables the introduction of a wide range of other functional groups onto the polymer backbone, leading to materials with tailored properties for specific applications, such as coatings or specialized membranes.

The anionic polymerization of butadiene and its derivatives is a cornerstone of synthetic rubber production. rsc.org While the direct anionic polymerization of this compound is less commonly documented, the functional silyl group could be used to modify the properties of traditional polybutadiene (B167195) materials, either through copolymerization or by grafting functional monomers onto a polybutadiene backbone.

Polymerization StrategyMonomer/AnalogueKey FeaturesPotential ApplicationReference
Diels-Alder PolymerizationDanishefsky's Diene (Analogue)Forms cyclohexene rings in polymer backbone; introduces ketone precursor.Synthesis of complex polymer architectures. alfa-chemistry.commasterorganicchemistry.com
Dynamic Covalent ChemistryElectron-Rich DienesUtilizes reversible Diels-Alder reaction for crosslinking.Self-healing materials, recyclable polymers. organic-chemistry.org
Anionic PolymerizationButadiene DerivativesForms polymers with controlled molecular weight and microstructure.Synthetic rubbers, elastomers. rsc.org
Post-Polymerization ModificationSilyloxydiene-containing PolymersDeprotection of silyl ether to reveal hydroxyl groups for further functionalization.Functional coatings, biocompatible materials. masterorganicchemistry.com

Stereochemical Control in Reactions of 1 T Butyldimethylsiloxy 1,3 Butadiene

Diastereoselective Control in Cycloaddition Reactions (Endo/Exo Ratios)

The Diels-Alder reaction is a powerful tool for the stereoselective formation of six-membered rings. nih.gov The relative orientation of the diene and dienophile in the transition state determines the stereochemical outcome, leading to either endo or exo products. While the "endo rule," which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions, is a general guideline for many Diels-Alder reactions, reactions involving 1-(T-Butyldimethylsiloxy)-1,3-butadiene and related silyloxydienes often exhibit deviations from this principle. nih.govchemistrysteps.commasterorganicchemistry.com

Research has shown that the endo/exo selectivity in cycloadditions with silyloxydienes is strongly dependent on the substitution patterns of both the diene and the dienophile. nih.gov A remarkable shift from the typical endo preference to high exo selectivity is observed when the termini of both the diene and the dienophile are substituted. nih.gov For instance, the reaction of a 2-silyloxy-1,3-butadiene with an unsubstituted acryloyl dienophile shows high endo selectivity. However, when a substituted crotonyl dienophile is used, the reaction yields the exo cycloadduct exclusively. nih.gov This substituent-dependent variation highlights the significant role of steric interactions in overriding the electronic factors that typically favor the endo product.

The abnormal exo selectivity has also been noted in reactions with specific dienophiles like nitroolefins, where electrostatic repulsion between the nitro group and the silyloxy group of the diene is proposed to direct the stereochemical outcome. rsc.org Lewis acid catalysis can also influence the diastereomeric ratio, often enhancing the inherent selectivity of the reaction. nih.gov

Table 1: Influence of Reactant Substitution on Endo/Exo Selectivity in Diels-Alder Reactions of Silyloxybutadienes nih.gov
DieneDienophileProduct Ratio (Endo:Exo)Dominant Product
2-Silyloxy-1,3-butadieneAchiral Acryloyl OxazolidinoneHighly Endo SelectiveEndo
2-Silyloxy-1,3-butadieneCrotonyl OxazolidinoneExo OnlyExo
Desmethyl DieneUnsubstituted DienophilePredominantly EndoEndo
Diene with C3-Methyl GroupMethyl-Substituted DienophileHighly Exo SelectiveExo

Enantioselective Synthesis via Chiral Diene Approaches

Achieving enantioselectivity in cycloaddition reactions is crucial for the synthesis of optically active molecules. One powerful strategy involves the use of chiral dienes, where a stereogenic element is incorporated directly into the diene structure to bias the facial selectivity of the reaction.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of diene chemistry, attaching a chiral auxiliary to the 1-position of the butadiene backbone creates a chiral environment that can effectively direct the approach of the dienophile.

A successful example involves the use of a C2-symmetric (+)-trans-diphenylpyrrolidine as a chiral auxiliary. acs.org This auxiliary is condensed with a methoxybutenone to form a vinylogous amide, which is then silylated with tert-butyldimethylsilyl chloride to yield a chiral 1-amino-3-(tert-butyldimethylsiloxy)-1,3-butadiene. acs.org These chirally-modified dienes participate in Diels-Alder reactions with high facial selectivity. acs.org The C2-symmetry of the auxiliary is advantageous as it simplifies the potential transition states and often leads to higher asymmetric induction. acs.orgsfu.ca Following the cycloaddition, the auxiliary can be removed, yielding an enantiomerically enriched cyclohexenone product. acs.org

The effectiveness of this approach has been demonstrated in reactions with various dienophiles, achieving high to excellent enantiomeric excess (ee), even for reactions conducted at room temperature or higher. acs.org

Table 2: Asymmetric Diels-Alder Reactions of a Chiral Amino-Siloxy Diene with Various Dienophiles acs.org
DienophileYield (%)Enantiomeric Excess (ee, %)
Methacrolein9485
Methyl Acrylate (B77674)-93
Methyl Vinyl Ketone-95
N-Phenylmaleimide-95
Dimethyl Fumarate->98

An alternative and highly versatile strategy for enantioselective synthesis is the use of chiral Lewis acid catalysts. wiley-vch.de These catalysts coordinate to the dienophile, lowering its LUMO energy and accelerating the Diels-Alder reaction while creating a chiral pocket that dictates the stereochemical outcome. nih.gov Chiral bis(oxazoline) (BOX) metal complexes have emerged as particularly effective catalysts for a range of asymmetric transformations, including the hetero-Diels-Alder reaction of 1-(silyloxy)-1,3-dienes. nih.govnih.govresearchgate.net

For instance, copper(II) triflate [Cu(OTf)₂] complexes with chiral bis(oxazoline) ligands have been successfully employed to catalyze the asymmetric hetero-Diels-Alder reaction between Danishefsky's diene (a related 1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and glyoxylate (B1226380) esters. nih.gov The structure of the chiral ligand is critical, with conformationally constrained ligands often providing improved enantioselectivity by reducing the rotational freedom and creating a more defined chiral environment. nih.gov Similarly, chiral indium(III)-PyBox complexes have proven efficient for the hetero-Diels-Alder reaction of Danishefsky's dienes with α-carbonyl esters, affording products with good to excellent enantioselectivities under mild conditions. acs.org

Table 3: Enantioselective Hetero-Diels-Alder Reaction of Danishefsky's Diene with Methyl Glyoxylate Catalyzed by Chiral Cu(II)-BOX Complexes nih.gov
Chiral LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Bis(oxazoline) 1104047
Bis(oxazoline) 210Ineffective
Constrained Bis(oxazoline) 3107072

Stereocontrol in the Formation of Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents—is a significant challenge in organic synthesis. nih.govrsc.org The Diels-Alder reaction provides a powerful platform for accessing these sterically congested centers in a controlled manner. nih.gov

By using appropriately substituted dienes and dienophiles, the cycloaddition can directly establish a quaternary center. When 1-(tert-butyldimethylsiloxy)-1,3-butadiene or its analogs are reacted with α-substituted dienophiles, the potential to form a quaternary stereocenter arises. The stereochemical control in these reactions can be achieved through the strategies discussed previously.

For example, the enantioselective Diels-Alder reaction between a chiral 1-amino-3-silyloxy-1,3-butadiene and methacrolein, an α-substituted dienophile, proceeds with high diastereoselectivity and enantioselectivity to yield a cycloadduct with a newly formed quaternary chiral center. acs.org The absolute stereochemistry of this center was confirmed through the concise total synthesis of the natural product (−)-α-elemene. acs.org

Furthermore, the use of chiral Lewis acid catalysts can enable the enantioselective formation of quaternary centers from achiral precursors. Rawal's group demonstrated that Jacobsen's salen-Cr(III) complex catalyzes the highly enantioselective Diels-Alder reaction of 1-amino-1,3-butadienes with methacrolein, affording cyclohexene (B86901) derivatives with a quaternary chiral center in excellent yields and enantiomeric excesses. wiley-vch.de In these reactions, high endo-selectivity and the substituents on the diene were found to be crucial for achieving high levels of stereocontrol. wiley-vch.de These methods underscore the utility of silyloxy-substituted dienes in tackling the formidable challenge of asymmetric quaternary carbon synthesis.

Advanced Concepts and Emerging Research Directions

Development of Cascade and Tandem Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. nih.gov This approach is highly valued for its atom economy and efficiency in building complex molecular architectures from simple precursors without isolating intermediates. nih.gov

Silyl-substituted 1,3-butadienes are effective substrates in such sequences. A notable example is the Lewis acid-promoted tandem intermolecular Diels-Alder/intramolecular allylation reaction. In this process, a silyloxydiene first undergoes a Diels-Alder cycloaddition with a dienophile like maleic anhydride (B1165640), catalyzed by aluminum trichloride (B1173362) (AlCl₃). The resulting cycloadduct, which contains an allylsilane moiety, then undergoes an in-situ intramolecular allylation of a carbonyl group, also mediated by the Lewis acid, to form complex polycyclic structures such as 7-norbornenones with high selectivity. nih.gov

Another powerful tandem strategy involves a stepwise double-Michael process, which serves as a viable alternative to the Diels-Alder reaction, particularly for sterically hindered substrates. ucla.edu For instance, the reaction between a hindered 2-silyloxydiene and a cyclic enone, catalyzed by the strong Brønsted acid triflimide (Tf₂NH), can be controlled by reaction conditions. ucla.edu Quenching the reaction at low temperatures isolates the initial Mukaiyama-Michael adduct. ucla.edu However, allowing the reaction to proceed to a higher temperature (e.g., 0 °C) promotes a second, intramolecular Michael addition, yielding the [4+2] cycloadduct, which resembles a formal Diels-Alder product. ucla.edu This stepwise pathway bypasses the high-energy, sterically congested transition state of a concerted cycloaddition. ucla.edu

Table 1: Examples of Tandem Reactions with Silyloxydienes

Diene Reaction Partner Catalyst/Conditions Key Transformations Product Type Ref.
1-Trimethylsilyl-1,3-butadiene Maleic Anhydride AlCl₃ Intermolecular Diels-Alder / Intramolecular Allylation Polycyclic 7-Norbornenone nih.gov

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, which utilizes microreactors or packed-bed systems, offers substantial advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for highly exothermic or hazardous reactions, and simplified scalability. mdpi.comnih.govflinders.edu.au These benefits make it an ideal platform for integrating the reactions of silyloxydienes into more efficient and automated synthetic workflows. mdpi.com

The use of microreactors, often fabricated from materials like glass, silicon, or polymers, allows for rapid screening of reaction conditions with minimal material consumption. nih.govdiamond.ac.uk For reactions involving highly reactive intermediates like silyloxydienes, the short diffusion distances and large surface-area-to-volume ratio in microchannels ensure rapid mixing and temperature control, minimizing the formation of byproducts. mdpi.comnih.gov

Multi-step syntheses of complex molecules, such as active pharmaceutical ingredients (APIs), have been successfully implemented in continuous flow systems. flinders.edu.autue.nl These systems can telescope several reaction steps, including transformations like lithiation, coupling, and deprotection, into a single, uninterrupted process. flinders.edu.aunih.gov For example, the precise temperature control offered by flow reactors is critical in reactions where different temperature regimes favor different outcomes, such as the circumvention of diketopiperazine impurities during certain amide coupling reactions. tue.nl Although specific documented applications for 1-(t-butyldimethylsiloxy)-1,3-butadiene in multi-step flow synthesis are still emerging, the technology's proven success with other sensitive reagents indicates a strong potential for its future integration, especially for exothermic Diels-Alder cycloadditions or catalyzed cascade reactions. era-learn.eu

Exploration of Unconventional Reactivity Manifolds Beyond Established Pericyclic Reactions

While this compound is renowned for its participation in [4+2] cycloadditions, current research is unveiling its capacity for other valuable transformations. This exploration into non-pericyclic reactivity opens new avenues for synthesizing diverse molecular structures. researchgate.net

One significant area is the use of silyloxydienes in double-Michael addition reactions, as previously mentioned. ucla.eduresearchgate.net This stepwise process, often catalyzed by an electrogenerated acid or a strong Lewis/Brønsted acid, demonstrates a reactivity manifold that is complementary to the concerted Diels-Alder pathway and is particularly effective for constructing highly substituted ring systems that are otherwise difficult to access. ucla.eduresearchgate.net

Furthermore, the electron-rich nature of the silyl (B83357) enol ether moiety within the diene suggests potential for other types of reactions. For instance, related silyl enol ethers have been shown to participate in visible light-driven, metal-free reactions, such as α-sulfonylation, via the formation of an electron donor-acceptor (EDA) complex. rsc.org This type of photocatalytic process, which avoids transition-metal catalysts, represents a modern and sustainable approach to functionalization. rsc.org The potential to engage silyloxydienes in similar unconventional, non-pericyclic, radical-based transformations is a promising frontier. Additionally, there is potential for these electron-rich dienes to act as the 2π component in [3+2] cycloadditions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings, a reaction manifold that remains largely unexplored for this specific diene. uchile.cl

Computational Design and Predictive Modeling for Novel Diene Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For silyloxydienes, methods like Density Functional Theory (DFT) are employed to rationalize and forecast reactivity, regioselectivity, and stereoselectivity. nih.govnih.gov

In Diels-Alder reactions, the endo/exo stereoselectivity can be subtly influenced by the substitution patterns on both the diene and dienophile. Computational studies have successfully rationalized these outcomes by analyzing the transition state (TS) energies. For example, high exo selectivity is often observed when the termini of both the diene and dienophile are substituted, a preference explained by minimizing steric clashes in the transition state. nih.gov

DFT-based reactivity indices, derived from Molecular Electron Density Theory (MEDT), offer a powerful framework for predicting the regioselectivity of cycloadditions, including 1,3-dipolar cycloadditions. uchile.clmdpi.com By analyzing local electrophilicity and nucleophilicity indices (Parr functions), researchers can predict which atoms are most likely to interact, thereby determining the orientation of the reactants and the structure of the final product. uchile.clmdpi.com This approach is often more reliable than older models based solely on frontier molecular orbitals (FMO). researchgate.net Such predictive modeling allows chemists to design experiments more effectively, saving time and resources by identifying promising substrates and conditions for achieving desired outcomes before any practical work is undertaken. uchile.clnih.gov

Table 2: Application of Computational Modeling in Diene Chemistry

Computational Method Studied Property Key Finding Relevance Ref.
DFT Endo/Exo Stereoselectivity Selectivity is influenced by steric clash between substituents on the diene and dienophile. Predicts stereochemical outcome of Diels-Alder reactions. nih.gov
DFT / ONIOM Reaction Energetics Coordination of 1,3-butadiene (B125203) in the trans-form to a neodymium catalyst is energetically favored. Explains catalyst-monomer interactions in polymerization. nih.gov

Sustainable and Green Chemistry Innovations in Silyloxybutadiene Synthesis and Catalytic Applications

In line with the principles of green chemistry, significant efforts are being directed towards developing more sustainable methods for both the synthesis and application of silyloxydienes. This includes the use of catalytic methods, renewable feedstocks, and processes with high atom economy.

One innovative approach to synthesizing silyloxydienes involves a silver-catalyzed silylene transfer to divinyl ketones. nih.govnih.govacs.org This method provides the desired 2-silyloxy-1,3-dienes with good control over stereochemistry and regioselectivity under catalytic conditions, which is preferable to stoichiometric reagents. nih.gov

The broader context of butadiene production is also shifting towards sustainability. Traditionally derived from the steam cracking of naphtha, new routes are being developed to produce "green" 1,3-butadiene from renewable resources like bio-ethanol. digitellinc.com Bimetallic catalysts are being explored to facilitate the direct, single-step conversion of ethanol (B145695) to 1,3-butadiene. digitellinc.com Furthermore, environmentally sustainable electrochemical methods are emerging for producing 1,3-butadiene from acetylene, potentially offering significant energy savings. springernature.com

In terms of applications, the use of silyloxydienes in catalytic, atom-economical reactions is a key goal. The development of photocatalytic reactions that operate without transition metals, such as the EDA complex-mediated functionalization of silyl enol ethers, exemplifies this trend. rsc.org These methods often feature mild conditions, recyclable by-products, and excellent green chemistry metrics like a low E-factor, highlighting a path toward more efficient and economically sustainable chemical synthesis. rsc.org

Q & A

What synthetic methodologies are commonly employed to prepare 1-(T-Butyldimethylsiloxy)-1,3-butadiene, and what are their critical optimization parameters?

Basic: The compound is typically synthesized via Wittig reactions or silylation of hydroxylated precursors. For example, substituted 1,3-butadienes are often prepared by reacting allyltriphenylphosphonium bromide with aldehydes, followed by silylation using reagents like TBDMSCl (tert-butyldimethylsilyl chloride) . Key parameters include reaction temperature (often 0–25°C), stoichiometric control of the silylating agent, and purification via flash chromatography to isolate isomers.
Advanced: Optimization requires addressing isomerism (E/Z ratios), as silylation can yield mixtures. For instance, phenethyl-substituted analogs exhibit E/Z ratios of ~45/55, necessitating chromatographic separation . Catalyst selection (e.g., ZnCl₂ in silylation) and solvent polarity also influence regioselectivity and yield .

How do polymerization conditions affect the copolymerization of this compound with other dienes?

Basic: Coordination polymerization systems (e.g., CpTiCl₃/MAO) enable copolymerization with phenyl-substituted 1,3-butadienes. Feed ratios (0–44.6% comonomer) and Al/Ti molar ratios (200–400) are critical for controlling molecular weight (Mn = 50–150 kDa) and polydispersity (Đ = 1.3–2.0) .
Advanced: Catalyst selectivity (1,4- vs. 1,2-polymerization) depends on steric hindrance from the TBDMS group. For example, electron-withdrawing substituents (e.g., methoxy groups) on comonomers suppress copolymerization, likely due to reduced electron density at the diene terminus . Temperature (20–60°C) inversely correlates with molecular weight, as chain-transfer reactions dominate at higher temperatures .

What analytical techniques are most effective for characterizing microstructure and isomer content in polymers derived from this compound?

Basic: ¹H/¹³C NMR is standard for determining regioselectivity (1,4- vs. 1,2-incorporation) and comonomer composition. For example, cis/trans ratios in polybutadiene backbones are resolved via olefinic proton splitting patterns .
Advanced: High-resolution NMR (e.g., DEPT-135) quantifies isomer ratios in comonomer mixtures. For 1-phenethyl-1,3-butadiene, E/Z isomers are distinguished by coupling constants (J = 10–16 Hz for trans vs. 6–8 Hz for cis) . GC-MS with chiral columns can resolve enantiomers in asymmetric derivatives .

How can researchers mitigate safety risks associated with handling this compound?

Basic: Follow OSHA/NIOSH guidelines: use fume hoods, impermeable gloves (e.g., nitrile), and respiratory protection (APF ≥50) for airborne exposure >1 ppm . Store under inert gas (N₂/Ar) to prevent peroxide formation.
Advanced: Design closed-loop systems for polymerization to minimize volatilization. Permeation testing (e.g., ASTM F739) using butadiene-specific barriers (e.g., Viton® gloves) ensures material compatibility . Monitor degradation byproducts (e.g., trimethylsilanol) via FTIR or GC-MS .

What factors explain contradictory copolymerization outcomes with structurally similar comonomers?

Advanced: Electronic and steric effects dominate. For example, 1-(4-methoxylphenyl)-1,3-butadiene fails to copolymerize due to electron-donating methoxy groups reducing diene reactivity, whereas 1-phenyl-1,3-butadiene (electron-neutral) incorporates efficiently . Steric bulk from TBDMS groups may also hinder catalyst access, necessitating smaller substituents (e.g., phenethyl vs. dimethylamino) .

How does the TBDMS group influence the thermal and mechanical properties of resultant polymers?

Advanced: The TBDMS moiety increases glass transition temperature (Tg) by ~0.5–1.5°C per mol% incorporation due to restricted chain mobility. For example, copolymers with 30% phenethyl-substituted diene show Tg = −45°C vs. −110°C for pure polybutadiene . Dynamic mechanical analysis (DMA) reveals improved abrasion resistance, mimicking SBR/BR blends .

What metabolic or toxicological mechanisms are relevant when assessing in vivo risks of this compound?

Advanced: 1,3-Butadiene derivatives are metabolized to epoxides (e.g., 1,2-epoxy-3-butene), which alkylate DNA. Mice exhibit higher sensitivity than rats due to CYP2E1 isoform efficiency, producing more genotoxic metabolites . In vitro assays (Ames test + micronucleus) are recommended for novel derivatives to assess mutagenicity .

How can researchers resolve challenges in quantifying trace 1,3-butadiene derivatives in environmental or biological samples?

Advanced: Headspace-GC-MS with cryogenic trapping achieves detection limits <0.1 ppb for airborne butadienes . For aqueous samples, solid-phase microextraction (SPME) using carboxen/polydimethylsiloxane fibers enhances sensitivity . Calibration against deuterated internal standards (e.g., d₆-1,3-butadiene) improves accuracy .

What strategies optimize regioselectivity in [4+2] cycloadditions involving this diene?

Advanced: Lewis acid catalysts (e.g., TiCl₄) polarize the diene, favoring electron-deficient dienophiles. Chiral auxiliaries (e.g., glucose-derived silyl groups) induce enantioselectivity, achieving >90% ee in Diels-Alder adducts . Solvent effects (e.g., CH₂Cl₂ vs. THF) modulate reaction rates by stabilizing transition states .

Why do certain substituted 1,3-butadienes fail to undergo copolymerization despite structural similarity?

Advanced: Steric hindrance (e.g., 4-N,N-dimethylamino groups) and electronic deactivation (e.g., methoxy substituents) disrupt coordination to the catalyst’s active site. Computational modeling (DFT) of comonomer-catalyst interactions can predict reactivity trends, guiding monomer design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.